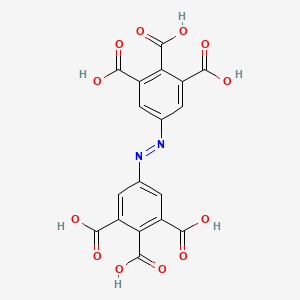
5,5'-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) is an organic compound characterized by its complex structure, which includes a diazene linkage and multiple carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) typically involves the coupling of benzene derivatives with diazene compounds under controlled conditions. One common method involves the reaction of phenylhydrazine with isophthalic acid derivatives in the presence of an oxidizing agent such as sodium nitrite under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diazene linkage to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
作用机制
The mechanism of action of 5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) involves its interaction with molecular targets through its diazene linkage and carboxylic acid groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .
相似化合物的比较
Similar Compounds
5,5’-(Diazene-1,2-diyl)bis(2-hydroxybenzoic acid): Similar structure but with hydroxyl groups instead of carboxylic acids.
6,6’-(Diazene-1,2-diyl)bis(4,5,7-trinitrobenzo[c][1,2,5]oxadiazole 1-oxide): A high-energy compound with nitro groups.
Uniqueness
5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) is unique due to its multiple carboxylic acid groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high reactivity and solubility in aqueous environments .
属性
分子式 |
C18H10N2O12 |
|---|---|
分子量 |
446.3 g/mol |
IUPAC 名称 |
5-[(3,4,5-tricarboxyphenyl)diazenyl]benzene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C18H10N2O12/c21-13(22)7-1-5(2-8(14(23)24)11(7)17(29)30)19-20-6-3-9(15(25)26)12(18(31)32)10(4-6)16(27)28/h1-4H,(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChI 键 |
YXGKLIWJRSIYDO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)N=NC2=CC(=C(C(=C2)C(=O)O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline](/img/structure/B15073157.png)

![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B15073184.png)
![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
![6,6,15,15,24,24-hexamethyl-5,7,14,16,23,25-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(27),2,4(8),9,11,13(17),18,20,22(26)-nonaene](/img/structure/B15073190.png)
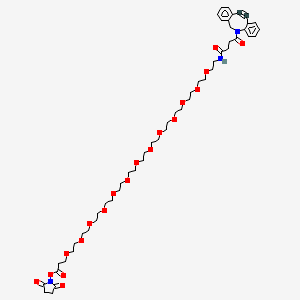
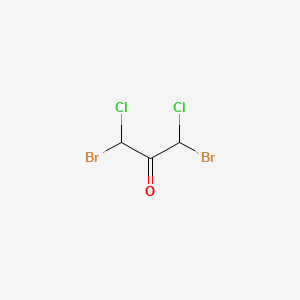
![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
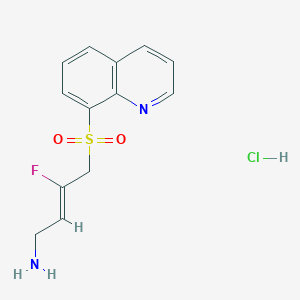
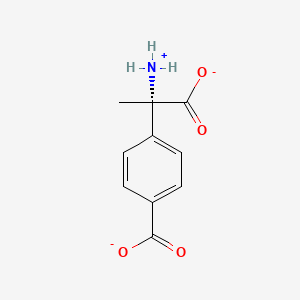
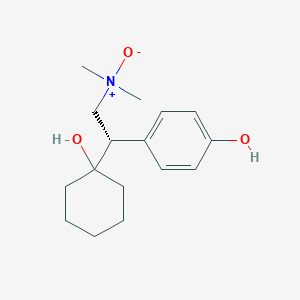
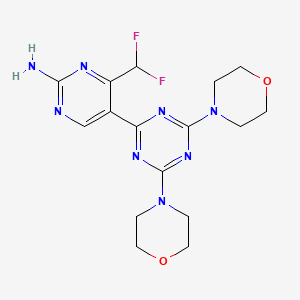
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
